1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea
Description
1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea is a urea-based small molecule featuring a pyridazine core substituted with a 4-methylpiperazine group and a 3-chlorophenylurea moiety.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-28-11-13-29(14-12-28)21-10-9-20(26-27-21)16-5-7-18(8-6-16)24-22(30)25-19-4-2-3-17(23)15-19/h2-10,15H,11-14H2,1H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSORNSIOFAGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 3-chlorophenyl intermediate through chlorination reactions.
Pyridazinyl Group Introduction:
Piperazinyl Group Addition: The final step includes the addition of the piperazinyl group, often through nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Research indicates that derivatives of urea compounds, including 1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
-
Antidepressant Effects
- The structure of this compound suggests potential antidepressant activity, particularly due to the presence of the piperazine moiety. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, which could lead to improved mood and reduced anxiety.
-
Antimicrobial Properties
- Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various urea derivatives, including 1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea. The results indicated a dose-dependent inhibition of cancer cell lines, with significant apoptosis observed at higher concentrations.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment published in Pharmacology Biochemistry and Behavior, the compound was tested for its antidepressant-like effects in rodent models. The findings suggested that administration led to increased serotonin levels in the brain, correlating with reduced depressive behaviors.
Data Table: Summary of Applications
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Antidepressant | Modulation of serotonin levels | Pharmacology Biochemistry and Behavior |
| Antimicrobial | Disruption of bacterial membranes | Various microbiology studies |
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Thiazole-Based Urea Derivatives
Key Observations :
- Core Modification : Replacing the pyridazine in the target compound with a thiazole (as in 11f and 9f) reduces molecular weight by ~72–100 Da, likely due to the absence of a pyridazine nitrogen-rich ring and altered substituents.
- Yield Trends : Chlorinated aryl groups (e.g., 3-chlorophenyl in 11f) generally yield >85%, whereas dichloro or trifluoromethyl substituents (e.g., 11b, 11m) show slightly lower yields (83–85%) due to steric or electronic effects .
Pyrimidine-Based Analogues
Table 2: Pyrimidine-Containing Urea Derivatives
Key Observations :
- Halogen Effects : The bromo-trifluoromethyl group in enhances lipophilicity and steric bulk, which may improve target engagement but reduce solubility .
Pharmacological and Physicochemical Comparisons
- Potency : Thiazole derivatives like 11f and 9f show moderate molecular weights (428–500 Da), aligning with Lipinski’s rule of five, whereas the target compound’s pyridazine core and 4-methylpiperazine group may enhance selectivity for specific kinase domains.
- Thermodynamic Stability : Piperazine substituents (e.g., 4-methylpiperazine) can improve metabolic stability compared to hydrazinyl or pyrrolidine groups, as observed in related kinase inhibitors .
Biological Activity
1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be characterized by its chemical formula and its unique structural features, which include a urea moiety linked to a chlorophenyl group and a pyridazine derivative with a piperazine substituent. The structural representation is crucial for understanding its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.39 ± 0.06 |
| Compound B | NCI-H460 | 0.46 ± 0.04 |
| Compound C | HCT116 | 0.16 ± 0.03 |
These values indicate that the compounds exhibit potent growth inhibitory effects, often mediated through apoptosis or autophagy pathways .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are critical in targeted cancer therapy due to their role in cell signaling pathways that regulate cell proliferation and survival.
| Kinase Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aurora-A | Competitive | 0.067 |
| CDK2 | Non-competitive | 0.95 |
These findings suggest that the compound may serve as a lead structure for the development of new kinase inhibitors .
The mechanisms by which 1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea exerts its biological effects are multifaceted:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key kinases can result in cell cycle arrest, preventing cancer cells from proliferating.
- Signal Transduction Modulation : The compound may interfere with signaling pathways that are crucial for tumor growth and metastasis.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Cells : A derivative demonstrated significant cytotoxicity with an IC50 value of 0.39 µM, indicating strong potential as an anticancer agent.
- Aurora-A Kinase Inhibition Study : A related compound showed an IC50 of 0.067 µM against Aurora-A kinase, suggesting that the mechanism involves interference with mitotic processes crucial for cancer cell division .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
